molecular formula C10H24NO2P B014320 Diethyl N,N-Diisopropylphosphoramidite CAS No. 42053-26-9

Diethyl N,N-Diisopropylphosphoramidite

Cat. No. B014320
CAS RN: 42053-26-9
M. Wt: 221.28 g/mol
InChI Key: UUFIBXKHKNIZHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl N,N-Diisopropylphosphoramidite involves stepwise reactions that can lead to the formation of structurally diverse compounds. For example, aminolysis of diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate with 3-aminopropanol facilitated the preparation of bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide, which upon further reactions yielded methyl N,N-diisopropylphosphoramidite, a precursor for oligonucleotide glycoconjugates (Katajisto, Heinonen, & Lönnberg, 2004).

Molecular Structure Analysis

The molecular structure of Diethyl N,N-Diisopropylphosphoramidite and related compounds has been extensively analyzed to understand their reactivity and potential for forming complex structures. The reaction of diethyl or diisopropyl azodicarboxylates with phosphorus(III) compounds, for example, leads to a wide array of structurally diverse penta- and hexacoordinate phosphorus compounds, showcasing the compound's versatility (Kumar, S. Kumar, & Swamy, 2006).

Chemical Reactions and Properties

Diethyl N,N-Diisopropylphosphoramidite participates in a variety of chemical reactions, such as the ‘phosphite-triester’ phosphorylation of protected serine-containing peptides, demonstrating its high reactivity and utility in peptide synthesis (Perich & Johns, 1988). It's also been utilized in the synthesis of novel N-(cyclic phosphonate)-substituted phosphoramidothioates (Miao et al., 2007).

Future Directions

The future directions of Diethyl N,N-Diisopropylphosphoramidite are largely dependent on the advancements in the field of oligonucleotide synthesis. As it is a key reagent in this process, any improvements or alternatives to this method could impact the use of Diethyl N,N-Diisopropylphosphoramidite5.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature32.


properties

IUPAC Name

N-diethoxyphosphanyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NO2P/c1-7-12-14(13-8-2)11(9(3)4)10(5)6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFIBXKHKNIZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(N(C(C)C)C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400470
Record name Diethyl N,N-Diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl N,N-Diisopropylphosphoramidite

CAS RN

42053-26-9
Record name Diethyl N,N-Diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SB Chen, YM Li, SZ Luo, G Zhao, B Tan… - … , Sulfur, and Silicon and …, 2000 - Taylor & Francis
O-phosphorylated peptide and amino acid are important in living system. In this paper, Dialkyl-N,N-dialkyl phosphoramidites (DDPA) 3 were synthesized using two methods. The …
T Wada, A Mochizuki, S Higashiya, H Tsuruoka… - Tetrahedron …, 2001 - Elsevier
2-Azidodeoxyadenosine (7) was conveniently synthesized from deoxyguanosine (2) by use of a combined reagent of TMSN 3 –BuONO. The structure of the tautomer of the azido …
M Sekine, K Okada, K Seio, H Kakeya… - The Journal of …, 2004 - ACS Publications
Phosmidosine is known to have potent antitumor activity and the unique property of stopping cell growth at the G 1 phase in the cell cycle. However, this natural product having N-…
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
C Coppola, L Simeone, L De Napoli, D Montesarchio - 2011 - Wiley Online Library
With the aim of preparing a library of ion transporters based on a CyPLOS (cyclic phosphate‐linked oligosaccharide) backbone, we describe the synthesis of a novel azido‐derivatized …
A Kiviniemi - 2011 - utupub.fi
This thesis is based on experimental work carried out in the Laboratory of Organic Chemistry and Chemical Biology at the Department of Chemistry, University of Turku during the years …
Number of citations: 0 www.utupub.fi
MM Mudgal - 2016 - digitalcommons.fiu.edu
Ribonucleotide Reductases (RNRs) are crucial enzymes that catalyze reduction of ribonucleotides to deoxyribonucleotides, required for the biosynthesis of DNA. Vital role played by …
Number of citations: 3 digitalcommons.fiu.edu
AK Pandey - 2016 - search.proquest.com
The amino acid proline is unique and finds special identity in proteins, occupying critical positions in turns, loops, bends, and in secondary structures. It performs functional as well as …
MJ Gorczynski - 2005 - search.proquest.com
The inhibition of protein-protein interactions is an interesting and relatively new strategy for the treatment of diseases such as leukemia. Several protein-protein interactions associated …

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